molecular formula C11H12N6 B1483913 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 2097966-70-4

1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No. B1483913
CAS RN: 2097966-70-4
M. Wt: 228.25 g/mol
InChI Key: AAPGRBFXNYXJGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine” were not found, azides are often synthesized through reactions involving sodium azide . For example, a mixture of 1-(2-chloroethyl)pyrrolidine and sodium azide was used to synthesize 1-(2-azidoethyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. This structure imparts unique reactivity to azides, making them useful in a variety of chemical reactions .


Chemical Reactions Analysis

Azides can participate in a variety of chemical reactions. They can act as catalysts for the formation of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. They can also inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs.

Scientific Research Applications

Carcinogenicity and Human Exposure Studies

Research has demonstrated that certain heterocyclic amines, including compounds structurally similar to 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine, are present in cooked foods and have been identified as potential carcinogens. Studies involving human subjects have identified these compounds in urine samples, suggesting continuous exposure through diet. For instance, Ushiyama et al. (1991) found that heterocyclic amines were detected in the urine samples of healthy volunteers consuming a regular diet, indicating continual human exposure to these potential carcinogens through food Ushiyama et al., 1991. Similarly, Wakabayashi et al. (1993) reported the presence of these compounds in the urine of individuals consuming normal diets, suggesting a continuous exposure through dietary sources Wakabayashi et al., 1993.

DNA Adduct Formation and Mutagenesis

Amines structurally related to 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine have been implicated in the formation of DNA adducts, potentially leading to mutations and cancer development. For example, Turteltaub et al. (1999) discussed the dosimetry of protein and DNA adduct formation by heterocyclic amines at low doses in humans and rodents, indicating that human exposure to these compounds via dietary sources leads to the formation of adducts in human tissues Turteltaub et al., 1999.

Metabolism and Biological Effects

Several studies have focused on understanding the metabolism of heterocyclic amines and their biological effects in humans and animals. For instance, Boobis et al. (1994) determined the contribution of cytochrome P450 (CYP1A2) to the metabolism of dietary heterocyclic amines in vivo in humans, highlighting the significance of enzymatic pathways in the metabolism and potential toxicity of these compounds Boobis et al., 1994. Additionally, Vanhaecke et al. (2008) studied the metabolic involvement of intestinal bacteria in the metabolism of heterocyclic amines, shedding light on the complex interaction between dietary compounds, metabolism, and individual microbiome composition Vanhaecke et al., 2008.

Safety And Hazards

Azides can be hazardous due to their reactivity. They can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle them with care, using appropriate protective equipment .

properties

IUPAC Name

2-(2-azidoethyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c12-11-8-10(9-4-2-1-3-5-9)15-17(11)7-6-14-16-13/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPGRBFXNYXJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.